2-Hexanone, 6-isothiocyanato-
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Overview
Description
2-Hexanone, 6-isothiocyanato- is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is derived from 2-Hexanone, a ketone commonly used as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 6-isothiocyanato- typically involves the reaction of 2-Hexanone with a suitable isothiocyanate precursor. One common method is the reaction of 2-Hexanone with phenyl isothiocyanate under mild conditions, using dimethylbenzene as a solvent and nitrogen protection . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods
Industrial production of isothiocyanates, including 2-Hexanone, 6-isothiocyanato-, often employs scalable and economical methods. The one-pot process under aqueous conditions is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 6-isothiocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
2-Hexanone, 6-isothiocyanato- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and unsymmetrical thioureas.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and chemopreventive properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hexanone, 6-isothiocyanato- involves the induction of stress response pathways that restore cellular redox and protein homeostasis. It also contributes to the resolution of inflammation. At high concentrations, the compound can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . The major molecular targets include protein cysteine residues, which are highly reactive with the isothiocyanate group .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A ketone used as a solvent and in the production of paints.
Phenyl isothiocyanate: Used in the synthesis of various isothiocyanates.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness
2-Hexanone, 6-isothiocyanato- is unique due to its specific combination of a ketone and isothiocyanate group, which imparts distinct chemical reactivity and biological activities.
Properties
CAS No. |
153495-59-1 |
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Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
6-isothiocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NOS/c1-7(9)4-2-3-5-8-6-10/h2-5H2,1H3 |
InChI Key |
KXJVOLXLYNDZME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN=C=S |
Origin of Product |
United States |
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